molecular formula C20H13FN4O2 B14964874 N-{4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}pyridine-3-carboxamide

N-{4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}pyridine-3-carboxamide

Cat. No.: B14964874
M. Wt: 360.3 g/mol
InChI Key: UGNORVLLDHTKSR-UHFFFAOYSA-N
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Description

N-{4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}pyridine-3-carboxamide is a complex organic compound that has garnered significant interest in scientific research due to its unique chemical structure and potential applications. This compound features a pyridine ring, an oxadiazole ring, and a fluorophenyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}pyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions to form the oxadiazole ring. The fluorophenyl group is then introduced through a substitution reaction, and the final step involves coupling the oxadiazole derivative with a pyridine-3-carboxamide under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-{4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}pyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the fluorophenyl ring .

Scientific Research Applications

N-{4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}pyridine-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to altered cellular responses. The exact pathways and targets depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxadiazole derivatives and pyridine carboxamides, such as:

Uniqueness

What sets N-{4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}pyridine-3-carboxamide apart is its specific combination of functional groups, which confer unique chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential for various applications make it a valuable compound in research and industry .

Properties

Molecular Formula

C20H13FN4O2

Molecular Weight

360.3 g/mol

IUPAC Name

N-[4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl]pyridine-3-carboxamide

InChI

InChI=1S/C20H13FN4O2/c21-16-7-3-14(4-8-16)20-24-18(25-27-20)13-5-9-17(10-6-13)23-19(26)15-2-1-11-22-12-15/h1-12H,(H,23,26)

InChI Key

UGNORVLLDHTKSR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C(=O)NC2=CC=C(C=C2)C3=NOC(=N3)C4=CC=C(C=C4)F

Origin of Product

United States

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